molecular formula C21H18N4O3S3 B2423067 N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-15-2

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2423067
CAS RN: 1021226-15-2
M. Wt: 470.58
InChI Key: YMBCKUVLDVDWTC-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiparkinsonian Activity

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide and its derivatives have shown promising results in antiparkinsonian activity. A study by Azam, Alkskas, and Ahmed (2009) synthesized a series of thiourea derivatives of 3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin and evaluated their effects on haloperidol-induced catalepsy and oxidative stress in mice, highlighting potential neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).

Antitumor Activity

Hafez and El-Gazzar (2017) reported on the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, some of which displayed potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) involved the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, demonstrating promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-methoxybenzaldehyde with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by reduction and acetylation of the resulting intermediate.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in methanol using pyridine as a catalyst to form the intermediate N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetohydrazide.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form N-(3-methoxybenzyl)-2-((7-hydroxy-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetohydrazide.", "Step 3: Acetylation of the intermediate with acetic anhydride in diethyl ether and water to form the final product N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1021226-15-2

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.58

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

YMBCKUVLDVDWTC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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